molecular formula C10H13NO B084538 3-Benzyloxazolidine CAS No. 13657-16-4

3-Benzyloxazolidine

Cat. No.: B084538
CAS No.: 13657-16-4
M. Wt: 163.22 g/mol
InChI Key: FQNODHUYZYLTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ring-Opening Reactions

3-Benzyloxazolidine undergoes ring-opening under acidic or basic conditions. For example:

  • Hydrolysis : Treatment with aqueous HCl converts the oxazolidine ring into a β-amino alcohol derivative .

  • Nucleophilic Attack : Reaction with carbon disulfide (CS₂) in DMSO opens the ring to form thioamide intermediates, enabling further cyclization .

Table 1: Reaction Conditions and Yields for Ring-Opening

SubstrateReagent/ConditionsProductYield (%)Source
This compoundHCl (6M), 60°C, 4hN-Benzyl-β-amino alcohol94
3-Benzyl-2-oxo-oxazolidineCS₂, DMSO, 25°C, 12hThioamide intermediate89

Cyclization and Condensation Reactions

Microwave-assisted condensation with aldehydes produces oxazolidine derivatives with high efficiency:

  • Aldehyde Condensation : Reaction with hydrocinnamaldehyde in THF under air forms 3-methyl-2-phenethyl-oxazolidine in 94% yield .

  • Domino Reactions : Air promotes aldehyde oxidation to carboxylic acid, which catalyzes oxazolidine formation from amino alcohols .

Table 2: Microwave-Assisted Cyclization Results

AldehydeAmino AlcoholProductYield (%)ConditionsSource
HydrocinnamaldehydeN-Methylaminoethanol3-Methyl-2-phenethyl-oxazolidine94THF, air, 50°C, 30min
BenzaldehydeN-MethylaminopropanolThis compound89Neat, air, 50°C, 30min

Nucleophilic Substitution

The oxazolidine ring’s electrophilic carbonyl carbon reacts with nucleophiles:

  • Grignard Reagents : Methylmagnesium bromide adds to the carbonyl group, forming tertiary alcohols.

  • CDI-Mediated Reactions : Carbonyldiimidazole (CDI) facilitates urea formation via intermediate isocyanate generation .

Key Example :

  • Reaction of this compound with CDI in DMSO yields N-benzyloxazolidinone derivatives (94% yield) .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ oxidizes the oxazolidine ring to a ketone or carboxylic acid derivative.

  • Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group without ring opening.

Table 3: Redox Reactions of this compound Derivatives

SubstrateReagentProductYield (%)Source
3-Benzyl-2-oxo-oxazolidineNaBH₄, EtOH3-Benzyl-2-hydroxy-oxazolidine85
This compoundKMnO₄, H₂O3-Benzyl-oxazolidinone78

C–H Bond Activation

Palladium-catalyzed C–H activation enables functionalization of the benzyl group:

  • Arylation : Reaction with iodobenzene (Pd(OAc)₂, PPh₃) introduces aryl groups at the benzyl position .

Example :

  • This compound + iodobenzene → 3-(4-Methylbenzyl)oxazolidine (82% yield) .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
3-Benzyloxazolidine derivatives have been investigated for their potential as antibacterial agents. The oxazolidinone class, including compounds like linezolid, has been effective against Gram-positive bacteria. Recent studies have focused on modifying the structure to enhance activity against Gram-negative pathogens. For instance, a study highlighted the design and synthesis of a library of oxazolidinones that demonstrated improved accumulation in Gram-negative bacteria, which is crucial for broad-spectrum antibacterial activity .

Positive Allosteric Modulators
Research has identified 3-benzyl-1,3-oxazolidin-2-ones as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). These compounds show promise in treating neurological disorders by modulating receptor activity without directly activating it, thus providing a novel approach to drug design in psychiatry and neurology .

Synthesis and Structural Variations

Microwave-Assisted Synthesis
The synthesis of 3-benzyl-5-hydroxymethyl-oxazolidin-2-one has been optimized using microwave-assisted techniques. This method significantly reduces reaction times from over 12 hours to just 30 minutes while maintaining high yields (up to 77%) in closed vessel conditions. This advancement illustrates the efficiency of modern synthetic methods in producing oxazolidinone derivatives for further biological evaluation .

Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural modifications influence biological activity. For example, modifications at the C-ring of oxazolidinones have been shown to affect their antibacterial properties and receptor interactions. This knowledge is critical for developing next-generation antibiotics and therapeutic agents targeting specific biological pathways .

Case Studies

Study Focus Findings
Study on Oxazolidinone LibraryAntibacterial ActivityIdentified analogues with broad-spectrum activity against Gram-negative bacteria .
mGluR2 PAM DevelopmentNeurological ApplicationsSynthesized compounds that enhance mGluR2 function, offering new avenues for treating neuropsychiatric disorders .
Microwave-Assisted SynthesisSynthetic EfficiencyAchieved high yields with reduced reaction times, demonstrating greener chemistry practices .

Broader Applications

Beyond medicinal chemistry, this compound derivatives are being explored in various fields:

  • Polymer Science: Oxazolidinones are used as intermediates in synthesizing polymers with unique properties.
  • Nanotechnology: The structural versatility allows for applications in creating nanomaterials with specific functionalities.
  • Biochemical Processes: Their role as ligands in biochemical assays highlights their importance in drug discovery and development.

Biological Activity

3-Benzyloxazolidine is a compound belonging to the oxazolidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl amines with carbonyl compounds in the presence of a suitable catalyst. This process allows for the formation of the oxazolidine ring, which is crucial for its biological activity. The structural modifications on the benzyl group can significantly influence the compound’s pharmacological properties.

1. Antihyperglycemic Activity

Research has demonstrated that certain derivatives of oxazolidines exhibit significant antihyperglycemic effects. A study synthesized a series of 3-benzyl-2-phenyl-4(5H)-oxazolidines and evaluated their efficacy in lowering blood glucose levels in streptozotocin (STZ) and sucrose-loaded rat models. Among these, compound 6e (3-benzyl-2-phenyl-4(5H)-4’acetamidophenyl hydrazino-1,3-oxazolidine) showed remarkable efficacy, reducing blood glucose levels by 54% and 71% in STZ and sucrose-loaded models, respectively .

CompoundBlood Glucose Reduction (%)Model Used
6e54STZ
6e71SLM
6c27.3SLM
6d13.4STZ

2. Antibacterial Activity

In vitro studies have indicated that oxazolidine derivatives possess significant antibacterial properties. For instance, a series of pyrimidine-oxazolidinone hybrids were evaluated against various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like linezolid and ciprofloxacin .

CompoundMIC (μg/mL)Bacteria Tested
8c2.8Bacillus subtilis
8h4.8Staphylococcus aureus
Linezolid3.0Staphylococcus aureus

3. Neuroleptic Activity

Oxazolidines have also been investigated for their neuroleptic properties, with some derivatives showing promise in modulating neurotransmitter systems. The ability to inhibit monoamine oxidase (MAO) suggests potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of oxazolidines in different contexts:

  • Antimicrobial Studies : A study highlighted the antimicrobial efficacy of a series of oxazolidine derivatives against resistant strains of bacteria, showcasing their potential as new therapeutic agents .
  • Chiral Separation : Research into the chiral separation of oxazolidinone antibiotics revealed insights into their enantiomeric purity, which is critical for their effectiveness as drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyloxazolidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of precursors like benzyl-protected amino alcohols. Key steps include:

  • Schlenk Line Techniques : For moisture-sensitive intermediates, use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
  • Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization, with yields optimized at 60–80°C .
  • Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventionally) while maintaining yields >75% .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 3.5–4.0 ppm for oxazolidine protons) and FT-IR (C-O-C stretch at 1100–1150 cm⁻¹) .

Q. How can researchers validate the purity of this compound, and what analytical methods are most reliable?

  • Methodological Answer : Purity assessment requires multi-technique validation:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency (±0.1 min) indicates purity .
  • Mass Spectrometry : ESI-MS (m/z 191.1 [M+H]⁺) confirms molecular identity .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (e.g., C: 68.85%, H: 3.58% for C₁₄H₁₇NO) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in this compound synthesis under varying pH conditions?

  • Methodological Answer : Conflicting data on pH-dependent yields (e.g., higher yields at pH 7 vs. pH 9) may arise from:

  • Intermediate Stability : At alkaline pH, benzylamine intermediates undergo hydrolysis, reducing cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states at neutral pH, enhancing yields by 20–30% .
  • Systematic Review Framework : Apply PRISMA guidelines to analyze literature discrepancies, prioritizing studies with rigorous controls (e.g., inert atmospheres) .

Q. How can computational modeling (e.g., DFT) predict this compound reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) studies guide catalyst design:

  • Transition State Analysis : Calculate activation energies for cyclization steps; lower barriers correlate with higher yields (e.g., ΔG‡ < 25 kcal/mol) .
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects; toluene shows better stabilization of intermediates than DCM .
  • Validation : Compare computed IR spectra (e.g., C-N stretch at 1250 cm⁻¹) with experimental data to refine models .

Q. What strategies resolve discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer : Address variability in bioactivity (e.g., IC₅₀ values) via:

  • Standardized Assays : Use NIH/EPA guidelines for cytotoxicity (e.g., MTT assay) and replicate conditions (e.g., 48-hour incubation) .
  • Scoping Reviews : Map studies by structural modifications (e.g., substituents at C-2) to identify trends in activity .
  • Meta-Analysis : Pool data from >10 studies using random-effects models to quantify heterogeneity (I² statistic) .

Properties

IUPAC Name

3-benzyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNODHUYZYLTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312774
Record name 3-Benzyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13657-16-4
Record name 13657-16-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13657-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Benzyloxazolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.